![molecular formula C9H8OS B2897164 3-Methylbenzo[b]thiophen-5-ol CAS No. 3610-07-9](/img/structure/B2897164.png)

3-Methylbenzo[b]thiophen-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

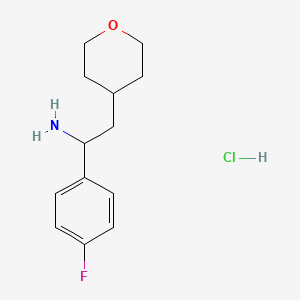

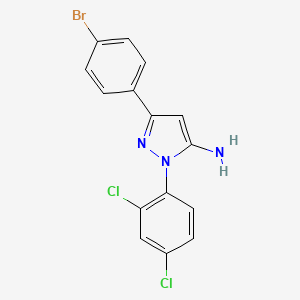

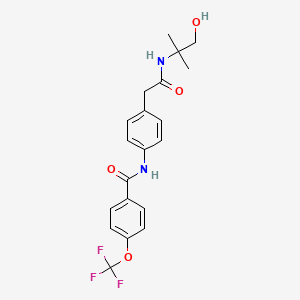

“3-Methylbenzo[b]thiophen-5-ol” is a chemical compound that belongs to the class of organic compounds known as benzothiophenes . It has a molecular weight of 151.21 .

Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, often involves coupling reactions and electrophilic cyclization reactions . For instance, a series of thiophene incorporating pyrazolone moieties was synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzothiophene core with a methyl group at the 3-position and a hydroxyl group at the 5-position .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the formation of new bonds and the breaking of existing ones. For example, the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents is a known reaction .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Halogenated Derivatives : 3-Methylbenzo[b]thiophen derivatives have been synthesized with various halogens, including fluorine, chlorine, and bromine. These derivatives were created using cyclization techniques involving halogenophenylthio acetones and polyphosphoric acid (Chapman, Clarke, & Sawhney, 1968).

Amino and Thiouronium Salts Synthesis : 3-Methylbenzo[b]thiophen has been used to create various amines and thiouronium salts. These compounds were developed by bromination, followed by reactions with different amines or thioureas (Chapman, Clarke, Gore, & Sharma, 1971).

Formation of Antidepressant Drugs : Benzo[b]thiophene derivatives have been developed as potential dual-action antidepressants, targeting 5-HT1A receptors and serotonin transporters. These were synthesized from 2-acetyl-3-methylbenzo[b]thiophene (Orus et al., 2002).

Preparation of Aldehydes : Aldehydes derived from benzo[b]thiophen, including 3-methylbenzo[b]thiophen, have been prepared using specific reagents like dichloromethyl butyl ether and titanium tetrachloride (Buu‐Hoï, Croisy, & Jacquignon, 1969).

Electrophilic Substitution Reactions : Studies have focused on the electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its 3-methyl derivative, exploring various reaction pathways and products (Clarke, Scrowston, & Sutton, 1973).

Bromination Reaction Selectivity : Investigations into the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene have provided insights into reaction mechanisms and selectivity influenced by the compound's structure (Wu, Pang, Tan, & Meng, 2013).

Potential Applications in Medicine and Material Science

Antitubulin Agents : A library of 3-(α-styryl)-benzo[b]thiophenes was synthesized and evaluated as potential antitubulin agents, indicating their utility in the development of new cancer therapies (Tréguier et al., 2014).

Photochromic Properties : Research on 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives has shown promising thermally irreversible and fatigue-resistant photochromic properties, indicating potential applications in material science (Uchida, Nakayama, & Irie, 1990).

Antioxidant Profile : A study on the antioxidant profile of 2,3-dihydrobenzo[b]thiophene-5-ol and its analogs has revealed their potential in medical applications due to their capacity to inhibit lipid peroxidation and other antioxidative properties (Malmström et al., 2001).

Safety and Hazards

将来の方向性

Thiophene derivatives, including “3-Methylbenzo[b]thiophen-5-ol”, have been the subject of extensive research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

特性

IUPAC Name |

3-methyl-1-benzothiophen-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIMCTLCAPRUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2897082.png)

![[2-(4-Methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2897089.png)

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)